6-fluoro-4-hydroxy-N-[4-(morpholin-4-ylsulfonyl)phenyl]quinoline-3-carboxamide
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Overview
Description
6-fluoro-4-hydroxy-N-[4-(morpholin-4-ylsulfonyl)phenyl]quinoline-3-carboxamide is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core, a fluorine atom at the 6th position, a hydroxyl group at the 4th position, and a morpholin-4-ylsulfonyl phenyl group attached to the nitrogen atom
Preparation Methods
The synthesis of 6-fluoro-4-hydroxy-N-[4-(morpholin-4-ylsulfonyl)phenyl]quinoline-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the quinoline core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.
Introduction of the fluorine atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).
Hydroxylation: The hydroxyl group at the 4th position can be introduced through a hydroxylation reaction using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Attachment of the morpholin-4-ylsulfonyl phenyl group: This step involves the sulfonylation of the quinoline core with a morpholin-4-ylsulfonyl chloride derivative under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
6-fluoro-4-hydroxy-N-[4-(morpholin-4-ylsulfonyl)phenyl]quinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide for methoxylation.
Sulfonylation and desulfonylation: The sulfonyl group can be introduced or removed using sulfonyl chlorides and reducing agents, respectively.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-fluoro-4-hydroxy-N-[4-(morpholin-4-ylsulfonyl)phenyl]quinoline-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: It is investigated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.
Biological Research: The compound is used in studies to understand its effects on cellular processes and pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 6-fluoro-4-hydroxy-N-[4-(morpholin-4-ylsulfonyl)phenyl]quinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
6-fluoro-4-hydroxy-N-[4-(morpholin-4-ylsulfonyl)phenyl]quinoline-3-carboxamide can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Quinoline-3-carboxamide: A simpler derivative without the fluorine and sulfonyl groups.
4-hydroxyquinoline: A compound with a hydroxyl group at the 4th position but lacking other substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-fluoro-N-(4-morpholin-4-ylsulfonylphenyl)-4-oxo-1H-quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O5S/c21-13-1-6-18-16(11-13)19(25)17(12-22-18)20(26)23-14-2-4-15(5-3-14)30(27,28)24-7-9-29-10-8-24/h1-6,11-12H,7-10H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHUPSPQQBUJQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CNC4=C(C3=O)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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